Cas no 474012-75-4 (4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline)

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline is a heterocyclic organic compound featuring an imidazopyridine core substituted with an iodine atom at the 6-position and a dimethylaniline group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The iodine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the dimethylaniline moiety contributes to electron-rich characteristics, useful in optoelectronic applications. Its well-defined molecular architecture ensures consistency in synthetic pathways, supporting research in drug discovery and advanced material design. The compound’s stability and purity make it suitable for precise experimental applications.
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline structure
474012-75-4 structure
Product Name:4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
CAS No:474012-75-4
MF:C15H14IN3
MW:363.196235179901
CID:2828453
PubChem ID:10133297
Update Time:2025-10-29

4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
    • SCHEMBL913531
    • DTXSID40436081
    • 4-(6-iodoH-imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenamine
    • [4-(6-Iodo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-dimethyl-amine
    • 6-iodo-2-(4''-dimethylamino-)phenyl-imidazo[1,2]pyridine
    • 474012-75-4
    • CHEMBL78012
    • CHEBI:125592
    • 2-(49-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine
    • F75063
    • 2-(4''-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine
    • BDBM50122787
    • Q27216207
    • 6-iodo-2-(4''-N,N''-dimethylamino)phenylimidazo[1,2-a]pyridine)
    • 6-iodo-2-(4''-dimethylamino)phenyl-imidazo[1,2-a]pyridine
    • Benzenamine, 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethyl-
    • 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline
    • 4-{6-IODOIMIDAZO[1,2-A]PYRIDIN-2-YL}-N,N-DIMETHYLANILINE
    • BRD-K56622826-001-01-9
    • DB-117557
    • 6-Iodo-2-(4-dimethylaminophenyl)imidazo[1,2-a]pyridine
    • 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
    • Inchi: 1S/C15H14IN3/c1-18(2)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3
    • InChI Key: GUJHUHNUHJMRII-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=NC(=CN2C=1)C1C=CC(=CC=1)N(C)C

Computed Properties

  • Exact Mass: 363.02325g/mol
  • Monoisotopic Mass: 363.02325g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 20.5Ų

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Additional information on 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline

Recent Advances in the Study of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline (CAS: 474012-75-4)

The compound 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline (CAS: 474012-75-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the role of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline as a versatile scaffold for the development of novel kinase inhibitors. Its imidazopyridine core, coupled with the iodine substituent, provides a strategic handle for further functionalization, making it an attractive candidate for structure-activity relationship (SAR) studies. Researchers have successfully utilized this compound in the design of targeted therapies for various cancers, including breast and lung cancer, where aberrant kinase activity plays a critical role in disease progression.

One of the key breakthroughs in the study of this compound is its application in photodynamic therapy (PDT). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline exhibit strong photosensitizing properties, making them promising candidates for PDT in treating solid tumors. The iodine atom in the structure was found to enhance intersystem crossing, thereby improving the generation of reactive oxygen species (ROS) upon light irradiation.

In addition to its therapeutic potential, recent research has also explored the compound's utility as a molecular probe. Its fluorescence properties, combined with the ability to undergo facile bioconjugation, have enabled its use in imaging applications. For instance, a team at MIT developed a fluorescent derivative of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline for real-time tracking of protein-protein interactions in live cells, providing valuable insights into cellular signaling pathways.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of this compound. Recent pharmacokinetic studies have identified issues related to metabolic stability and bioavailability, which are currently being addressed through medicinal chemistry optimization. Researchers are exploring various prodrug strategies and formulation approaches to overcome these limitations.

Looking ahead, the unique chemical properties of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline continue to inspire new research directions. Current investigations are exploring its potential in targeted protein degradation (PROTACs) and as a building block for covalent inhibitors. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important focus in chemical biology and drug discovery in the coming years.

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